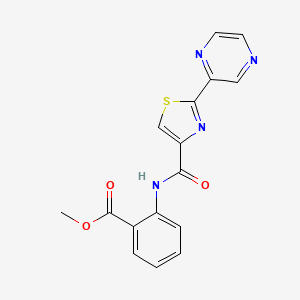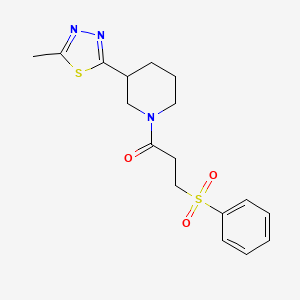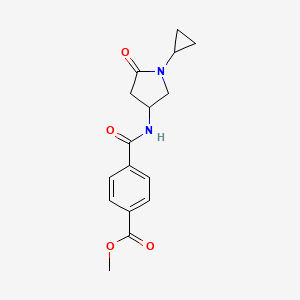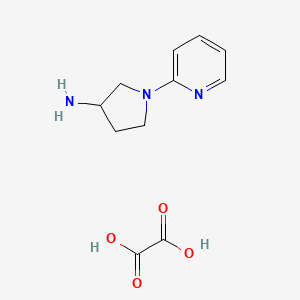![molecular formula C10H22ClNO B2810674 [(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride CAS No. 2219372-06-0](/img/structure/B2810674.png)
[(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2219372-06-0. It has a molecular weight of 207.74 . The IUPAC name for this compound is (3S,4S)-4-neopentylpyrrolidin-3-yl)methanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21NO.ClH/c1-10(2,3)4-8-5-11-6-9(8)7-12;/h8-9,11-12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It’s important to note that the physical and chemical properties of a compound can greatly influence its reactivity, stability, and uses.Aplicaciones Científicas De Investigación
Aquatic Toxicology and Solvent Effects
Research emphasizes the impact of solvents like methanol in aquatic toxicity tests, highlighting their potential to affect fish reproduction and endocrine disruption. The recommendation is to minimize solvent use, suggesting alternative physical methods for achieving effective dispersion of toxicants in aquatic environments (Hutchinson et al., 2006).
Phosphonic Acid Applications
The versatility of phosphonic acids, which can be derived from processes involving methanol, demonstrates their wide application in drug development, medical imaging, and the design of supramolecular materials. This showcases the broader utility of methanol-related chemistry in bioactive compound synthesis and material science (Sevrain et al., 2017).
Catalysis and Chemical Synthesis
The development of heterogeneous catalysts for converting methanol to dimethyl ether (DME) highlights the importance of methanol in producing clean fuels and chemicals. This area of research is crucial for sustainable energy and chemical production, demonstrating the compound's role in advancing green chemistry applications (Bateni & Able, 2018).
Pyrrolidine in Drug Discovery
Pyrrolidine, a structural component similar to the pyrrolidinyl group in the compound of interest, is extensively used in medicinal chemistry for its ability to enhance drug selectivity and efficacy. This underlines the significance of such structures in developing novel therapeutics (Li Petri et al., 2021).
Supramolecular Chemistry
Research on calixpyrrole scaffolds, related to the pyrrolidinyl component, showcases the application of these structures in creating supramolecular capsules. These findings have implications for drug delivery systems and the design of novel materials with specific chemical properties (Ballester, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
[(3S,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)4-8-5-11-6-9(8)7-12;/h8-9,11-12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAKDCHYUBSLHJ-RJUBDTSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNCC1CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CNC[C@H]1CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2810594.png)
![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2810595.png)






![5-((2-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2810611.png)


